Lipophilicity Advantage: +0.36 LogP Unit Higher than the 4‑Piperidinyl Isomer
The 3‑piperidinyl regioisomer exhibits a computed clogP of 3.03 [1], which is 0.36 log unit higher than the clogP of 2.67 reported for the 4‑piperidinyl isomer (CAS 927020‑37‑9) . This represents a ~2.3‑fold increase in calculated octanol/water partition coefficient, indicating moderately greater lipophilicity that may translate into enhanced membrane permeability or altered tissue distribution in biological systems. Both compounds share identical molecular weight (250.39 vs. 250.38) and H‑bond donor/acceptor counts (HBD = 1, HBA = 2), isolating the LogP difference to the regioisomeric attachment of the piperidine ring.
| Evidence Dimension | Calculated octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.03 (computed via RDKit-based method) |
| Comparator Or Baseline | 2-(Piperidin-4-yl)-4-(thiophen-2-yl)thiazole: LogP = 2.67 (vendor-reported computed value) |
| Quantified Difference | ΔclogP = +0.36 (target more lipophilic by factor ~2.3) |
| Conditions | Computed physicochemical property; target data from Sildrug/ECBD academic database; comparator data from Fluorochem technical datasheet. |
Why This Matters
In drug discovery and agrochemical development, a 0.36 LogP unit difference can be decisive for optimizing ADME profiles or biological membrane penetration, justifying the selection of the 3‑piperidinyl isomer over the 4‑piperidinyl analogue when higher lipophilicity is desired.
- [1] Sildrug/ECBD, EOS56962 – Computed Physicochemical Properties for 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole. View Source
